molecular formula C17H14N4O3S2 B4220844 3-(furan-2-yl)-1-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine

3-(furan-2-yl)-1-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B4220844
M. Wt: 386.5 g/mol
InChI Key: ONQXCAWXMXMLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(furan-2-yl)-1-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine is a complex organic compound that features a triazole ring substituted with furyl, phenylsulfonyl, and thienylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-1-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole core, followed by the introduction of the furyl, phenylsulfonyl, and thienylmethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-1-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furyl and thienyl groups can be oxidized under specific conditions.

    Reduction: The phenylsulfonyl group can be reduced to a phenyl group.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group may yield a furanone derivative, while reduction of the phenylsulfonyl group may produce a phenyl-substituted triazole.

Scientific Research Applications

3-(furan-2-yl)-1-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-1-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with different substituents, such as:

  • 3-(2-furyl)-1-(phenylsulfonyl)-1H-1,2,4-triazole
  • 3-(2-thienyl)-1-(phenylsulfonyl)-1H-1,2,4-triazole
  • 3-(2-furyl)-1-(phenyl)-1H-1,2,4-triazole

Uniqueness

The uniqueness of 3-(furan-2-yl)-1-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine lies in its specific combination of substituents, which may confer unique chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

2-(benzenesulfonyl)-5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S2/c22-26(23,14-7-2-1-3-8-14)21-17(18-12-13-6-5-11-25-13)19-16(20-21)15-9-4-10-24-15/h1-11H,12H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQXCAWXMXMLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C3=CC=CO3)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(furan-2-yl)-1-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(furan-2-yl)-1-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-(furan-2-yl)-1-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 4
3-(furan-2-yl)-1-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 5
3-(furan-2-yl)-1-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 6
3-(furan-2-yl)-1-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.